3,5-Difluoropyridine-2-carbothioamide
Description
Properties
Molecular Formula |
C6H4F2N2S |
|---|---|
Molecular Weight |
174.17 g/mol |
IUPAC Name |
3,5-difluoropyridine-2-carbothioamide |
InChI |
InChI=1S/C6H4F2N2S/c7-3-1-4(8)5(6(9)11)10-2-3/h1-2H,(H2,9,11) |
InChI Key |
XNGXRXYRVXUTOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1F)C(=S)N)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 3,5-Difluoropyridine-2-carbothioamide can be contextualized by comparing it to related pyridine derivatives. Below is an analysis based on substituent effects, physical properties, and synthetic routes, drawing parallels to compounds documented in recent literature.
Substituent Effects and Electronic Properties
- Fluorine vs. Fluorine’s small size also minimizes steric hindrance, favoring compact molecular packing .
- Carbothioamide vs. Sulfanyl Groups: Unlike sulfanyl (-S-) groups in compounds like 2-Amino-4-(furan-2-yl)-6-((pyridin-2-ylmethyl)sulfanyl)pyridine-3,5-dicarbonitrile (), the carbothioamide group introduces hydrogen-bonding capacity (via -NH₂) and polarizability (via C=S), which may improve solubility in polar solvents or binding to biological targets .
Physical and Spectral Properties
- Molecular Weight and Polarity: The molecular weight of 3,5-Difluoropyridine-2-carbothioamide (calculated: ~174.16 g/mol) is lower than sulfur-containing analogs in (e.g., Methyl 3-(((6-amino-3,5-dicyano-4-(furan-3-yl)pyridin-2-yl)thio)methyl)benzoate, MW 432.47 g/mol), primarily due to fluorine’s lighter atomic mass versus cyano (-CN) or ester groups.
- Melting Points: Fluorine’s electronegativity and the carbothioamide’s hydrogen bonding may elevate the melting point compared to compounds with non-polar substituents (e.g., thiophene or furan derivatives in , which exhibit m.p. ranges of 180–220°C) .
Data Table: Comparative Analysis of Pyridine Derivatives
Research Findings and Implications
- Bioactivity Potential: The carbothioamide group’s hydrogen-bonding capacity may enhance interactions with enzymes or receptors compared to purely hydrophobic substituents (e.g., thiophene or furan in compounds) .
- Solubility and Stability : Fluorine’s electronegativity could improve metabolic stability relative to bromine/iodine analogs, while the carbothioamide’s polarity may balance lipophilicity for optimal bioavailability.
Notes on Limitations and Contradictions
- The provided evidence lacks direct data on 3,5-Difluoropyridine-2-carbothioamide, necessitating extrapolation from structural analogs.
- Contradictions may arise in comparing fluorine’s effects with bulkier substituents; experimental validation is critical for confirming predicted properties.
Preparation Methods
Substitution of 2,6-Dihalo-3,5-difluoropyridines
A common starting material is 2,6-dibromo-3,5-difluoropyridine, where the bromine atoms at positions 2 and 6 are susceptible to nucleophilic attack. Reaction with potassium thioacetamide (KSAc) in dimethylformamide (DMF) at 100°C, catalyzed by cesium carbonate (Cs₂CO₃), facilitates substitution at the 2-position. The mechanism proceeds via a Meisenheimer complex, stabilized by the electron-withdrawing fluorine atoms at positions 3 and 5.
Reaction Conditions:
-
Solvent: DMF or sulfolane (polar aprotic)
-
Base: Cs₂CO₃ (2.5 equiv)
-
Temperature: 100–120°C
-
Time: 12–24 hours
Post-reaction workup involves filtration to remove salts, extraction with dichloromethane, and purification via column chromatography. Yields typically range from 40% to 55%, with residual 3,5-difluoro-6-bromo-2-carbothioamide as a minor byproduct.
Halex Reaction Adaptations
Lithiation-Electrophilic Quench Strategies
Directed lithiation offers regioselective functionalization of polyhalogenated pyridines. This method capitalizes on the ortho-directing effects of fluorine and halogen atoms to position the lithio group for subsequent electrophilic trapping.
Lithiation of 2,4,6-Tribromo-3,5-difluoropyridine
Treatment of 2,4,6-tribromo-3,5-difluoropyridine with n-butyllithium (n-BuLi) in diethyl ether at −78°C generates 4-lithio-2,6-dibromo-3,5-difluoropyridine. Quenching this intermediate with carbon disulfide (CS₂) forms a dithiocarbamate, which undergoes aminolysis with ammonia to yield the carbothioamide.
Critical Parameters:
-
Lithiating Agent: n-BuLi (1.6 M in hexanes, 1.1 equiv)
-
Electrophile: CS₂ (2.0 equiv)
-
Temperature: −78°C to room temperature
This route’s advantage lies in its regioselectivity, but it demands stringent anhydrous conditions and low-temperature handling.
Carboxylic Acid Derivative Conversion
3,5-Difluoropyridine-2-carboxylic acid serves as a precursor for thioamide synthesis via sequential functional group transformations.
Acyl Chloride Intermediate
The carboxylic acid is treated with thionyl chloride (SOCl₂) under reflux to form 3,5-difluoropyridine-2-carbonyl chloride. Subsequent reaction with ammonium thiocyanate (NH₄SCN) in acetone at 60°C produces the target carbothioamide.
Optimized Protocol:
-
Acyl Chloride Formation:
-
SOCl₂ (3.0 equiv), reflux, 4 hours
-
Yield: 85–90%
-
-
Thioamide Synthesis:
-
NH₄SCN (2.2 equiv), acetone, 60°C, 6 hours
-
Yield: 70–75%
-
Purification via recrystallization from ethanol-water mixtures enhances purity to >98%.
Comparative Analysis of Synthetic Methods
The table below summarizes key metrics for each method:
| Method | Starting Material | Key Reagents | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| SNAr (KSAc) | 2,6-Dibromo-3,5-difluoropyridine | Cs₂CO₃, KSAc, DMF | 100–120 | 40–55 | 95 |
| Lithiation-Quench | 2,4,6-Tribromo-3,5-difluoropyridine | n-BuLi, CS₂, NH₃ | −78 to rt | 60–70 | 97 |
| Carboxylic Acid Conversion | 3,5-Difluoropyridine-2-carboxylic acid | SOCl₂, NH₄SCN | 60–110 | 70–75 | 98 |
Key Insights:
Q & A
Q. What are the standard synthetic routes for 3,5-Difluoropyridine-2-carbothioamide, and what reaction conditions are critical for yield optimization?
The synthesis typically involves fluorination of pyridine precursors. A common approach is nucleophilic substitution using 3,5-difluoropyridine derivatives with a thioamide source (e.g., thioacetamide or thiourea) under basic conditions. Sodium hydride (NaH) in dimethylformamide (DMF) is often employed to deprotonate the thioamide precursor, facilitating substitution at the pyridine ring's 2-position. Key parameters include temperature control (80–100°C) and anhydrous conditions to avoid hydrolysis of intermediates .
Q. How can NMR spectroscopy and mass spectrometry be utilized to confirm the structure and purity of 3,5-Difluoropyridine-2-carbothioamide?
- ¹⁹F NMR : Identifies fluorine atoms at positions 3 and 5 (distinct chemical shifts between δ -110 to -130 ppm).
- ¹H NMR : Reveals protons adjacent to the thioamide group (NH₂ signal at δ 8–9 ppm, split due to coupling with fluorine).
- HRMS : Validates molecular weight (C₆H₅F₂N₂S, exact mass 189.02 g/mol). Purity is assessed via HPLC with UV detection at 254 nm, leveraging the compound’s aromatic absorption .
Q. What are the primary reactivity patterns of 3,5-Difluoropyridine-2-carbothioamide in nucleophilic substitution reactions?
The fluorine atoms at positions 3 and 5 are electron-withdrawing, activating the pyridine ring for nucleophilic attack. Thioamide groups (-C(=S)NH₂) enhance resonance stabilization, directing substitutions to the 2- and 6-positions. For example, reactions with Grignard reagents or amines yield substituted pyridines, while oxidation with m-CPBA converts the thioamide to a carboxamide .
Advanced Research Questions
Q. How can researchers optimize fluorination conditions to minimize byproducts during large-scale synthesis?
Industrial-scale fluorination requires precise control of fluorine gas (F₂) flow rates and temperature (20–40°C) to avoid over-fluorination. Catalysts like KF/Al₂O₃ improve regioselectivity, while microreactors enhance heat dissipation and safety. Post-synthesis, column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) isolates the product with >95% purity .
Q. What experimental strategies resolve contradictions in reported biological activity data for fluorinated pyridine derivatives?
Discrepancies in enzyme inhibition assays may arise from variations in assay conditions (pH, ionic strength) or impurities. To address this:
- Standardized Assays : Use recombinant enzymes (e.g., kinase targets) under controlled buffer conditions.
- Dose-Response Curves : Confirm competitive vs. non-competitive inhibition (Lineweaver-Burk plots).
- Comparative Studies : Benchmark against analogs like 3,5-Difluoropyridine-2-carboxamide to isolate the thioamide group’s contribution .
Q. How does computational modeling predict the binding affinity of 3,5-Difluoropyridine-2-carbothioamide to biological targets?
Molecular docking (e.g., AutoDock Vina) simulates interactions with enzyme active sites. The thioamide group forms hydrogen bonds with catalytic residues (e.g., Ser or Tyr in kinases), while fluorine atoms enhance hydrophobic interactions. MD simulations (AMBER/CHARMM) assess stability of ligand-protein complexes over 100-ns trajectories, correlating with IC₅₀ values .
Q. What role do fluorine and thioamide substituents play in the compound’s metabolic stability and bioavailability?
- Fluorine : Reduces metabolic oxidation (CYP450 resistance) and increases lipophilicity (logP ~1.8), enhancing membrane permeability.
- Thioamide : Slows hepatic clearance compared to carboxamide analogs but may increase renal excretion due to higher polarity. In vitro hepatocyte assays (rat/human) quantify metabolic half-life (t₁/₂ > 2 hrs) .
Methodological Guidance
Designing Structure-Activity Relationship (SAR) Studies for 3,5-Difluoropyridine-2-carbothioamide Derivatives
- Core Modifications : Replace fluorine with Cl/CH₃ to assess electronic effects.
- Thioamide Variations : Test thiourea or thioester analogs for hydrogen-bonding capacity.
- Assays : Use parallel synthesis and high-throughput screening (HTS) against kinase panels to identify selectivity profiles .
Addressing Synthetic Challenges in Thioamide Group Introduction
Thioamides are prone to oxidation; use inert atmospheres (N₂/Ar) and antioxidants (BHT). Alternative routes:
- Lawesson’s Reagent : Convert carboxamide to thioamide (70–80% yield).
- Thiolation Agents : P₂S₅ in pyridine under reflux .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
